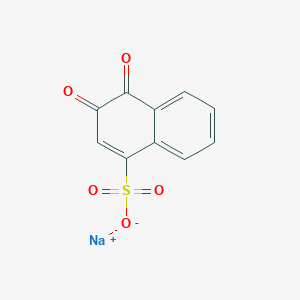

1,2-Naphthoquinone-4-sulfonic acid sodium salt

Beschreibung

Eigenschaften

CAS-Nummer |

521-24-4 |

|---|---|

Molekularformel |

C10H6NaO5S |

Molekulargewicht |

261.21 g/mol |

IUPAC-Name |

sodium;3,4-dioxonaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H6O5S.Na/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15); |

InChI-Schlüssel |

TYGHBVITNSZMPS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)O.[Na] |

Andere CAS-Nummern |

521-24-4 |

Physikalische Beschreibung |

Yellow solid; [Merck Index] Orange to dark orange powder; [Alfa Aesar MSDS] |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

2066-93-5 (Parent) |

Synonyme |

3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic Acid Sodium Salt; 3,4-Dihydro-3,4-dioxo- 1-naphthalenesulfonic Acid Sodium Salt; 1,2-Naphthoquinone-4-sodium Sulfonate; 1,2-Naphthoquinone-4-sulfonic Acid Sodium Salt; Sodium 1,2-Naphthoquinone-4-sulfonate; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism

The process begins with the diazotization of a sulfonated naphthylamine precursor. For example, 2-amino-4-sulfonaphthalene is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the corresponding diazonium salt. Subsequent oxidation under alkaline conditions in the presence of iodine or iodides (e.g., KI) facilitates the formation of the quinone structure.

Key steps :

Optimized Conditions

Table 1: Yield Optimization in Diazotization-Oxidation

| Starting Material | Catalyst | Oxidizing Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Amino-4-sulfonaphthalene | KI (0.5 g) | H₂O₂ (20%) | 10 | 91.3 |

| 2-Amino-4-sulfonaphthalene | None | NaOCl | 8 | 65.7 |

Direct Sulfonation of 1,2-Naphthoquinone

While excluded sources describe this method, general organic chemistry principles support sulfonation as a viable route. Electrophilic substitution at the 4-position of 1,2-naphthoquinone can be achieved using concentrated sulfuric acid or oleum.

Industrial-Scale Sulfonation

-

Sulfonation :

-

Neutralization :

The sulfonic acid is neutralized with sodium hydroxide to form the sodium salt:

.

Critical Parameters

-

Sulfonating Agent : Oleum (20% SO₃) improves regioselectivity for the 4-position.

-

Purification : Crystallization from ethanol-water mixtures removes residual sulfuric acid.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthesis Routes

| Method | Advantages | Limitations |

|---|---|---|

| Diazotization-Oxidation | High yields (up to 91%); Scalable | Requires toxic diazonium intermediates |

| Direct Sulfonation | Fewer steps; Cost-effective | Lower regioselectivity without catalysts |

Industrial Production Workflow

Large-scale manufacturing typically follows the diazotization-oxidation pathway due to its reproducibility. A representative workflow includes:

-

Reactor Setup :

-

Charge 2-amino-4-sulfonaphthalene (1 mol), water (500 mL), and HCl (35%) into a jacketed reactor.

-

-

Diazotization :

-

Add NaNO₂ (1.1 mol) at 5–10°C over 1 hour.

-

-

Oxidation :

-

Adjust pH to 9–10 with NaOH, introduce KI (0.5 g), and add H₂O₂ (20%) dropwise.

-

-

Isolation :

-

Precipitate the product by acidification (pH 4–5) and filter.

-

-

Drying :

Challenges and Innovations

Analyse Chemischer Reaktionen

Oxidation Reactions

NQS acts as an oxidizing agent in redox processes, forming higher oxidation state products. Key reactions include:

These reactions exploit the electron-deficient quinone moiety, enabling electron transfer processes critical in oxidative coupling and degradation studies .

Reduction Reactions

NQS undergoes reduction to form hydroquinone derivatives, which are stabilized by the sulfonate group:

Reduced forms of NQS exhibit enhanced solubility and are intermediates in synthesizing bioactive molecules .

Nucleophilic Substitution

The sulfonate group at position 4 is susceptible to nucleophilic displacement, enabling diverse derivatization:

Reaction with Amines

These derivatives are potent against cancer cell lines (e.g., HL-60 leukemia) and microbial pathogens .

Reaction with Azides

Azido derivatives serve as precursors to heterocyclic compounds with applications in medicinal chemistry .

Electrophilic Aromatic Substitution

The quinone ring undergoes electrophilic substitution at activated positions:

Halogenation and nitration expand utility in materials science and agrochemical synthesis .

Coordination Chemistry

NQS forms complexes with transition metals, leveraging its sulfonate and carbonyl groups:

| Metal Ion | Complex Structure | Application | Reference |

|---|---|---|---|

| Cu²⁺ | Octahedral Cu(II)-NQS chelate | Electrochemical sensors | |

| Fe³⁺ | Ferric naphthoquinone sulfonate polymer | Catalytic oxidation of alcohols |

These complexes are used in catalytic systems and sensor development .

Photochemical Reactions

Under UV light, NQS undergoes photodegradation and dimerization:

| Condition | Product | Quantum Yield | Reference |

|---|---|---|---|

| UV-A (365 nm) | Naphthoquinone dimers | Φ = 0.15 | |

| Visible light (450 nm) | Sulfonate-cleaved naphthoquinone | Φ = 0.08 |

Photolysis pathways are critical in environmental degradation studies .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Synthesis of Naphthoquinones:

1,2-Naphthoquinone-4-sulfonic acid sodium salt serves as a key intermediate in the synthesis of various naphthoquinone derivatives. It can be synthesized from β-naphthol through established methods, making it readily available for further chemical transformations . The compound is utilized in the preparation of hybrid naphthoquinones, which have been shown to exhibit a range of biological activities.

Reactivity:

β-NQSNa can react with nitrogenous nucleophiles to produce derivatives such as 4-azido-1,2-naphthoquinone. This reaction has been explored for its potential to yield compounds with enhanced biological properties .

Analytical Chemistry

Derivatization Reagent:

One of the most notable applications of β-NQSNa is its role as an analytical derivatization reagent. It is effective in spectrophotometric determination of drugs containing primary and secondary amino groups. This property is particularly useful in pharmaceutical analysis, where accurate quantification of drug components is critical .

Colorimetric Indicator:

Historically known as Folin's reagent, β-NQSNa has been used as a colorimetric indicator for amino acids in biological samples. The compound's ability to form colored complexes with amino acids allows for the quantification of these biomolecules in various assays .

Biological Activities

Antimicrobial Properties:

Research indicates that β-NQSNa exhibits significant antimicrobial activities against various pathogens. Studies have demonstrated its efficacy against bacteria and fungi, suggesting potential applications in developing antimicrobial agents .

Anticancer Activity:

Recent investigations have highlighted the antiproliferative effects of naphthoquinone derivatives synthesized from β-NQSNa on human cancer cell lines. Compounds derived from β-NQSNa have shown cytotoxicity against leukemia and melanoma cells, indicating their potential as anticancer agents .

Case Study 1: Synthesis and Evaluation of Naphthoquinone Derivatives

A study synthesized several naphthoquinone derivatives from β-NQSNa and evaluated their biological activities against various cancer cell lines. Among the synthesized compounds, some exhibited considerable cytotoxicity, with specific derivatives showing effectiveness against HL-60 and MDA-MB-435 cells .

Case Study 2: Use as a Derivatization Reagent

In a comparative analysis, β-NQSNa was utilized to derivatize amino acids for spectrophotometric analysis. The results demonstrated that this method provided enhanced sensitivity and specificity compared to traditional techniques, affirming its utility in analytical chemistry .

Summary Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Organic Synthesis | Synthesis of naphthoquinones | Key intermediate for various derivatives |

| Analytical Chemistry | Derivatization reagent | Effective in quantifying amino drugs |

| Biological Activities | Antimicrobial and anticancer properties | Significant activity against pathogens and cancer cells |

Wirkmechanismus

The mechanism of action of 1,2-naphthoquinone-4-sulfonic acid sodium salt involves its ability to form colored complexes with amino acids and amines. This property is exploited in colorimetric assays where the intensity of the color formed is proportional to the concentration of the analyte. The compound interacts with the amino groups of the analytes, leading to the formation of a colored product that can be quantitatively measured .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Tables

Table 1: Detection Limits in Pharmaceutical Analysis

| Analyte | Method | LOD (µg/mL) | Reference Compound |

|---|---|---|---|

| Atomoxetine HCl | NQS-based colorimetry | 0.12 | Vanillin/PDAM |

| Vildagliptin | NQS derivatization + spectrophotometry | 0.08 | 4-Chloro-7-nitrobenzofurazan |

Source :

Table 2: Catalytic Oxidation of Sulfides

| Catalyst | Substrate | Reaction Rate (µM/min) | Efficiency vs. Control |

|---|---|---|---|

| 1,2-NQ-4-sulfonic acid Na | Na₂S | 8.7 | 3.5× |

| 3,3′,5,5′-Tetratert-butylstilbenequinone | Na₂S | 12.3 | 5.0× |

| Hydroquinone | Na₂S | 2.1 | 0.8× |

Source :

Biologische Aktivität

1,2-Naphthoquinone-4-sulfonic acid sodium salt (NQS) is a compound that has garnered attention due to its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a water-soluble compound primarily used for its ability to interact with amino acids and amines through colorimetric reactions. It participates in redox processes, which are crucial for its biological activity. The compound's mechanism involves the generation of reactive oxygen species (ROS) during redox cycling, contributing to its efficacy against various biological targets .

Key Mechanisms:

- Redox Cycling : NQS can accept one or two electrons, leading to the formation of radical species that may induce oxidative stress in cells .

- Colorimetric Reaction : Utilized for the spectrophotometric determination of amino acids and amines in pharmaceutical preparations.

Biological Activities

The biological activities of NQS are extensive and include antibacterial, antifungal, antitumor, and trypanocidal effects. These activities are largely attributed to its ability to generate ROS and interfere with cellular processes.

Summary of Biological Activities:

- Antibacterial : Effective against a range of bacterial strains due to its capacity to disrupt cellular functions through oxidative damage.

- Antifungal : Exhibits fungicidal properties that have been harnessed in various therapeutic settings.

- Antitumor : Demonstrates cytotoxic effects on cancer cells by inducing apoptosis through oxidative mechanisms .

- Trypanocidal : Shows promise in treating infections caused by Trypanosoma species, with studies indicating morphological and functional changes in parasites upon treatment .

Case Studies and Experimental Evidence

- Antitumor Activity : A study evaluated the antiproliferative effects of NQS on human cancer cell lines. The results indicated a significant reduction in cell viability correlated with increased ROS production and inhibition of tubulin polymerization .

- Trypanocidal Effects : Research demonstrated that the combination of NQS with vitamin C enhanced its trypanocidal activity against Trypanosoma cruzi. The synergistic effect was attributed to increased oxidative stress leading to parasite cell death .

- Analytical Applications : NQS has been widely used as an analytical reagent for the determination of pharmaceutical amines through spectrophotometry. Its ability to form stable complexes with amino groups makes it invaluable in drug analysis .

Table 1: Biological Activities of this compound

| Mechanism | Description |

|---|---|

| Redox Cycling | Generates reactive oxygen species (ROS) leading to oxidative stress |

| Colorimetric Reaction | Interacts with amino acids and amines for spectrophotometric analysis |

Q & A

Q. What are the critical considerations for handling 1,2-naphthoquinone-4-sulfonic acid sodium salt in redox experiments?

The compound exhibits redox activity, catalyzing oxygen reduction in the presence of reducing agents like NADH or glutathione. However, trace impurities (e.g., reducing substances) can contribute to background oxygen uptake, necessitating rigorous purification and controls. Experiments should include blank measurements to account for basal rates of oxygen consumption. Recrystallization is recommended to minimize impurities, but complete separation may not always be achievable .

Q. How can this compound be used in spectrophotometric assays for amines or amino acids?

The compound reacts with primary/secondary amines to form colored adducts, enabling spectrophotometric quantification. For example, in pharmaceutical analysis, a 0.3% w/v solution of the reagent in water, combined with a basic medium (e.g., 1% KOH), yields stable chromogens measurable at 474 nm. Validation parameters (linearity, LOD, LOQ) should adhere to ICH guidelines .

Q. What synthetic routes are available for preparing 1,2-naphthoquinone-4-sulfonic acid derivatives?

The sodium salt is commercially accessible but can be synthesized via oxidation of β-naphthol or 1-amino-β-naphthol with nitric acid. Witt’s method (60–75% yield) uses 1-amino-β-naphthol-4-sulfonic acid as a precursor. Alternative approaches involve β-naphthol derivatives and aryl amines under NiOAc₂ catalysis for C-4 functionalization .

Q. What solubility and stability properties are critical for experimental design?

The compound is water-soluble but insoluble in non-polar solvents (benzene, chloroform). Stability varies with pH: it degrades in strong acids but remains stable in weakly alkaline conditions. Storage in anhydrous environments is advised to prevent decomposition .

Advanced Research Questions

Q. How do tautomeric equilibria influence the reactivity of 4-arylamino-1,2-naphthoquinone derivatives?

4-Arylamino derivatives exist in equilibrium between 4-arylamino-1,2-naphthoquinone (A) and 2-hydroxy-1,4-naphthoquinone-4-arylimine (B). DFT calculations show tautomer B dominates in the gas phase, while A is favored in aqueous solutions. Reaction conditions (pH, solvent polarity) must be optimized to isolate specific tautomers for applications in drug synthesis .

Q. What strategies mitigate interference in copper(II) ion detection using 4-phenylsemicarbazone derivatives of the compound?

The sodium salt of 4-phenylsemicarbazone-1,2-naphthoquinone-4-sulfonic acid forms a Cu(II) complex with λmax = 500 nm. Acetate buffer (pH 5.74–6.51) maximizes complex stability (logβ = 4.53). Interfering ions (e.g., Bi³⁺, Hg²⁺) are masked with EDTA, while Fe³⁺ requires ascorbate reduction. Detection limits of 0.012 mg/mL are achievable in tap water and alloys .

Q. How does this compound enhance catalytic sulfide oxidation?

The compound accelerates sulfide oxidation in wastewater treatment processes (e.g., Takahax method) by acting as a redox mediator. Its quinone moiety facilitates electron transfer, reducing activation energy. Comparative studies with hydroquinone or 1,4-naphthoquinone show higher catalytic efficiency due to the sulfonic group’s electron-withdrawing effect .

Q. What mechanistic insights explain the isomerization of 4-arylamino-1,2-naphthoquinones?

Isomerization to 2-hydroxy-1,4-naphthoquinone derivatives occurs via two pathways: (i) hydrolysis to lawsone (4) followed by amine addition at C2, or (ii) dual amine addition at C2 and C4. Refluxing in 85% acetic acid yields 58–65% isomerized products, confirmed by NMR and HPLC .

Q. How can the compound be integrated into non-invasive biosensors for disease biomarkers?

In sarcosine detection (prostate cancer biomarker), the compound is embedded in cellulose/PVA/CMC-GO hydrogels. Reaction with sarcosine produces a colorimetric signal (naked-eye detection limit: 0.73 μM). Optimization includes π-π stacking of the reagent on graphene oxide to enhance stability and sensitivity .

Q. What synthetic challenges arise in preparing azido derivatives, and how are they addressed?

Reaction with sodium azide yields 4-azido-1,2-naphthoquinone (52% yield), which undergoes ring expansion in concentrated H₂SO₄ to form azepinediones. Subsequent NaOH treatment produces 2-oxoquinolines (80% yield). Side reactions are minimized by controlling reaction time and temperature .

Methodological Guidelines

- Purity Control: Recrystallize the compound before redox experiments to reduce impurity-driven artifacts .

- Spectrophotometric Assays: Use acetate buffer (pH ~6) for amine adduct stability and measure absorbance within 10–30 minutes post-reaction .

- Catalytic Studies: Pair with O₂-saturated aqueous solutions to maximize sulfide oxidation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.